Methyl 5-chloro-2-methoxy-3-methylbenzoate
Description
Significance and Research Rationale for Benzoate (B1203000) Derivatives
Benzoate derivatives, a class of compounds derived from benzoic acid, are of considerable interest in various fields of chemical and biological research. google.comsigmaaldrich.com Benzoic acid itself, a simple aromatic carboxylic acid, and its derivatives are found in nature and are synthesized for a wide range of applications. google.comgoogle.com In plants, they can be part of defense mechanisms against microbes. sigmaaldrich.com The versatility of the benzoic acid scaffold allows for the introduction of various functional groups onto the benzene (B151609) ring, leading to a vast library of compounds with diverse chemical properties and biological activities. google.com
The research rationale for investigating new benzoate derivatives often stems from the pursuit of novel therapeutic agents, functional materials, and specialized chemical intermediates. For instance, certain benzoic acid derivatives have been explored for their potential as anticancer agents. google.comgoogle.com The substitution pattern on the aromatic ring can significantly influence the molecule's electronic properties, solubility, and spatial arrangement, which in turn dictates its interaction with biological targets or its utility in chemical synthesis. The study of benzoate derivatives is driven by the need to understand these structure-activity relationships to design molecules with desired functions.
Overview of Aromatic Ester Scaffolds in Chemical Science
Aromatic esters are a significant class of organic compounds characterized by an ester functional group attached to an aromatic ring. nih.gov This structural motif is prevalent in many natural products, pharmaceuticals, and industrial chemicals. nih.gov The ester group is a key determinant of the physical and chemical properties of these molecules. nih.gov Generally, aromatic esters are relatively stable but can undergo hydrolysis to the corresponding carboxylic acid and alcohol. nih.gov
In chemical science, aromatic ester scaffolds serve as crucial building blocks and intermediates in organic synthesis. patsnap.com They are involved in a variety of chemical transformations, including reduction to alcohols and Claisen condensation reactions. nih.gov The presence of the aromatic ring allows for modifications through electrophilic substitution reactions, further expanding the chemical diversity that can be achieved from a common scaffold. wikipedia.org The study of aromatic ester scaffolds is fundamental to the development of new synthetic methodologies and the construction of complex molecular architectures.
Structural Features and their Role in Research Design for Methyl 5-chloro-2-methoxy-3-methylbenzoate
This compound is a polysubstituted aromatic ester. Its structure, inferred from its name and the structure of its precursor acid, 5-chloro-2-methoxy-3-methylbenzoic acid, consists of a central benzene ring with five substituents: a methyl ester group (-COOCH₃), a chloro group (-Cl), a methoxy (B1213986) group (-OCH₃), and a methyl group (-CH₃). uni.lu The specific placement of these groups at positions 1, 5, 2, and 3 respectively, creates a unique electronic and steric environment on the aromatic ring.
The design of research involving this molecule would be heavily influenced by these structural features:
The Methyl Ester Group: This group allows the compound to act as a precursor for other functional groups. For example, it can be hydrolyzed to the corresponding carboxylic acid, 5-chloro-2-methoxy-3-methylbenzoic acid, or converted to an amide.
The Chloro Substituent: The presence of a chlorine atom, an electron-withdrawing group, influences the reactivity of the aromatic ring and can be a site for further chemical modification through cross-coupling reactions.
The Methoxy and Methyl Groups: These electron-donating groups also modulate the electronic properties of the benzene ring and can influence the molecule's conformation and binding interactions in a biological context.
The combination of these substituents on the benzoate scaffold makes this compound a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science, where fine-tuning of molecular properties is crucial.
Data Tables
Table 1: Properties of this compound and Related Compounds
| Property | Value | Source Compound |
| Molecular Formula | C₉H₉ClO₃ | This compound |
| Molecular Weight | 200.62 g/mol | Methyl 5-chloro-2-methoxybenzoate |
| CAS Number | 2114872-94-3 | Methyl 2-chloro-5-methoxy-3-methylbenzoate (synonym) bldpharm.com |
| Boiling Point | 235-240 °C | Methyl 5-chloro-2-methoxybenzoate (isomer) chemicalbook.com |
| Density | 1.259 g/mL at 25 °C | Methyl 5-chloro-2-methoxybenzoate (isomer) chemicalbook.com |
| Refractive Index | n20/D 1.5466 | Methyl 5-chloro-2-methoxybenzoate (isomer) chemicalbook.com |
Table 2: Spectroscopic Data for Related Compounds
| Spectroscopy Type | Data for Methyl 5-chloro-2-methoxybenzoate (Isomer) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75, 7.39, 6.90, 3.88, 3.87 chemicalbook.com |
| Mass Spectrometry (m/z) | Molecular Ion: 200 chemicalbook.com |
| Infrared (IR) Spectra | Available from various sources nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-2-methoxy-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-7(11)5-8(9(6)13-2)10(12)14-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMTVSXHQOWZPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Methyl 5 Chloro 2 Methoxy 3 Methylbenzoate
Strategies for the Preparation of Methyl 5-chloro-2-methoxy-3-methylbenzoate
The synthesis of the target compound, this compound, involves a multi-step process that begins with the formation of a key precursor, 5-chloro-2-methoxy-3-methylbenzoic acid. This is followed by functionalization and esterification to yield the final product.
Synthesis of Precursor Carboxylic Acids (e.g., 5-chloro-2-methoxy-3-methylbenzoic acid)
The preparation of the essential carboxylic acid precursor, 5-chloro-2-methoxy-3-methylbenzoic acid, can be achieved through various synthetic routes. One common approach involves the chlorination of a substituted benzoic acid. For instance, 2-amino-3-methylbenzoic acid can be subjected to a chlorination reaction to produce 2-amino-5-chloro-3-methylbenzoic acid. patsnap.comgoogle.com A specific method involves mixing 2-amino-3-methylbenzoic acid with a chlorinating agent like dichlorohydantoin and benzoyl peroxide in a solvent such as N,N-dimethylformamide (DMF). The reaction is typically heated to around 100°C for an hour to achieve a high yield of the chlorinated product. google.com
Another route starts from m-toluic acid, which undergoes a sequence of nitration, hydrogenation reduction, and subsequent chlorination to yield 2-amino-5-chloro-3-methylbenzoic acid. google.com The nitration is carried out using nitric acid, followed by a hydrogenation reduction in a hydrogen atmosphere with a suitable catalyst. google.com The resulting 2-amino-3-methylbenzoic acid is then chlorinated. google.com
Furthermore, 2-methoxybenzoic acid can be chlorinated using chlorine gas in the presence of iodine and an ester catalyst in a solvent like carbon tetrachloride at reflux temperatures. google.com This method can produce 5-chloro-2-methoxybenzoic acid, although it may also result in other chlorinated isomers. google.com
Table 1: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-amino-3-methylbenzoic acid | Dichlorohydantoin, Benzoyl peroxide | N,N-dimethylformamide | 100 | 1 | 87.0 |
Directed Functionalization Techniques (e.g., Directed Bromination)
Directed functionalization is a key strategy to introduce specific substituents at desired positions on the aromatic ring. A relevant example is the directed bromination of a related compound, methyl 3-methoxy-4-methylbenzoate. This reaction is typically a side-chain bromination where a bromine atom is introduced onto the methyl group. google.com
This bromination can be accomplished using N-bromosuccinimide (NBS) in a solvent like chlorobenzene (B131634) or ethyl acetate, often under UV irradiation at low temperatures (0-5°C). google.com The use of a free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), can also facilitate this reaction. google.com For example, reacting methyl 3-methoxy-4-methylbenzoate with NBS and a catalytic amount of AIBN in carbon tetrachloride at reflux leads to the formation of methyl 4-(bromomethyl)-3-methoxybenzoate.
Table 2: Directed Bromination of Methyl 3-methoxy-4-methylbenzoate
| Reagent | Initiator | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| N-Bromosuccinimide | UV lamp | Ethyl acetate | 0-5°C | 4 h | 95 |
| N-Bromosuccinimide | UV lamp | Chlorobenzene | 0-5°C | 4 h | 90 |
| Bromine | AIBN | Carbon tetrachloride | Reflux | 1 h | - |
Esterification and Alkylation Protocols for this compound
The final step in the synthesis of this compound is typically an esterification or alkylation reaction.
Esterification:
The precursor carboxylic acid, 5-chloro-2-methoxy-3-methylbenzoic acid, can be converted to its methyl ester through standard esterification procedures. A common method involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.
A related esterification involves the reaction of 2-amino-3-methyl-5-chlorobenzoic acid with dimethyl sulfate (B86663) in the presence of potassium carbonate in a solvent like DMF at elevated temperatures (110°C) to yield methyl 2-amino-5-chloro-3-methylbenzoate.
Alkylation:
Alkylation can also be employed to introduce the methyl group onto the ester. For instance, 5-chlorosalicylic acid can be methylated to form methyl 5-chloro-2-methoxybenzoate. prepchem.comgoogle.com This can be achieved by reacting 5-chlorosalicylic acid with dimethyl sulfate in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) at reflux. prepchem.com
Derivatization and Functionalization Reactions of this compound and its Analogues
The core structure of this compound and its analogues allows for a variety of derivatization and functionalization reactions, enabling the synthesis of a diverse range of compounds.
Halogenation and Substituent Modifications
Further halogenation of the aromatic ring can be performed to introduce additional halogen atoms. For example, related benzene (B151609) derivatives can be halogenated with chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride or aluminum chloride at room temperature. libretexts.org The position of the incoming halogen is directed by the existing substituents on the ring. libretexts.org
Substituent modifications are also common. For example, the chloro group in methyl 5-chloro-2-methoxybenzoate can be replaced by other functional groups. One such transformation is the conversion to a sulfamoyl group by reacting with sodium aminosulfinate in the presence of a copper(I) bromide catalyst in a solvent like tetrahydrofuran (B95107) (THF). google.com
Table 3: Sulfamoylation of Methyl 5-chloro-2-methoxybenzoate
| Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Sodium aminosulfinate | Cuprous bromide | THF | 50 | 10 | 96.55 |
Cross-Coupling Methodologies (e.g., Stille, Suzuki-Miyaura type reactions)
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The halogenated nature of this compound and its analogues makes them suitable substrates for such reactions.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a widely used cross-coupling method that pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com This reaction is effective for creating biaryl compounds. tcichemicals.com The general mechanism involves an oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Aryl chlorides, such as the one present in the target molecule, can participate in Suzuki-Miyaura reactions, often requiring specific ligands and reaction conditions to achieve good yields. libretexts.org For instance, the coupling of 6-chlorobenzo[a]phenothiazine with phenylboronic acid has been demonstrated using a palladium catalyst like Pd₂(dba)₃ with a phosphine (B1218219) ligand such as SPhos and a base like potassium phosphate (B84403) in toluene (B28343) at 110°C. researchgate.net
Table 4: General Suzuki-Miyaura Reaction
| Organohalide | Organoboron | Catalyst | Ligand | Base | Solvent |
|---|---|---|---|---|---|
| Aryl Halide | Arylboronic acid | Pd(0) complex | Phosphine | Various | Various |
Amidation and Related Condensation Reactions
The conversion of the methyl ester group in this compound to an amide is a key transformation for creating new derivatives. This is often achieved through direct reaction with an amine.
A notable example involves the reaction of methyl 5-chloro-2-methoxybenzoate with phenethylamine. google.com Heating a mixture of these two compounds results in the formation of N-phenethyl-5-chloro-2-methoxybenzamide with a high yield of 84%. google.com This reaction is a straightforward condensation where the amine displaces the methoxy (B1213986) group of the ester to form the corresponding amide.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| Methyl 5-chloro-2-methoxybenzoate | Phenethylamine | 125°C, 5 hours | N-phenethyl-5-chloro-2-methoxybenzamide | 84% |
This amidation process is a fundamental step in the synthesis of more complex molecules, including those with potential biological activity. google.com
Methoxycarbonylation Strategies
Methoxycarbonylation is a powerful technique for introducing a methyl ester group into an aromatic ring. While direct methoxycarbonylation of a precursor to form this compound is not extensively detailed, the principles of this reaction are well-established. Generally, these reactions are catalyzed by palladium complexes and involve the coupling of an aryl halide with carbon monoxide and methanol. researchgate.net
Key factors influencing the efficiency of methoxycarbonylation include the choice of catalyst, ligands, base, and reaction conditions. researchgate.net For instance, the use of specific ligands like Xantphos can significantly enhance the catalytic activity of the palladium center. researchgate.net The reaction mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion and reductive elimination to yield the methyl ester. researchgate.net The choice of base is also critical, with organic bases like triethylamine (B128534) sometimes leading to higher turnover frequencies. researchgate.net
Heterocyclic Ring Formation and Annulation Reactions (e.g., Phthalide (B148349), Benzo[d]isoxazole derivatives)
The structural backbone of this compound and its derivatives is amenable to the construction of various heterocyclic ring systems.
Phthalide Formation:
The condensation of 5-methoxy-3-methylbenzoic acid with aqueous formaldehyde (B43269) and hydrochloric acid in the presence of glacial acetic acid can lead to the formation of phthalide derivatives. cdnsciencepub.com The reaction outcome is highly dependent on the heating period. A short reaction time yields 6-methoxy-4-methylphthalide, while longer heating periods can lead to further chloromethylation of the phthalide ring. cdnsciencepub.com
Benzo[d]isoxazole Derivatives:
The synthesis of benzo[d]isoxazole derivatives often starts from precursors that can be derived from related benzoic acids. For example, the synthesis of benzo[d]isoxazol-3-yl-methanesulfonic acid, an intermediate for the drug zonisamide, involves the formation of the benzo[d]isoxazole ring system. google.com While not directly starting from this compound, the chemistry highlights the potential for this class of compounds to serve as precursors for such heterocyclic systems. The formation of the benzo[d]isoxazole ring can be achieved through various synthetic routes, often involving the cyclization of an oxime derivative. google.com
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the presence of a carbon-nitrogen double bond (imine), are another important class of derivatives. These are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.
While there is no direct report on the synthesis of Schiff bases from this compound itself, the synthesis of Schiff bases from related structures like 5-chloro-salicylaldehyde provides a clear blueprint. In these reactions, the aldehyde group of 5-chloro-salicylaldehyde condenses with various primary amines to form a wide array of Schiff base derivatives. nih.gov The resulting imine compounds have been investigated for their potential antimicrobial activities. nih.gov The synthesis is generally straightforward, involving the reaction of the aldehyde and amine in a suitable solvent. nih.govresearchgate.netdergipark.org.tr
Catalytic Systems and Reaction Mechanism Studies in Synthesis
Catalytic systems play a pivotal role in many of the transformations involving this compound and its precursors.
In methoxycarbonylation reactions, palladium-based catalysts are predominant. researchgate.net The reaction mechanism is understood to proceed through a catalytic cycle involving Pd(0) and Pd(II) species. researchgate.net Research in this area focuses on developing more efficient and stable catalysts by modifying the ligands and additives to prevent catalyst deactivation. researchgate.net
For hydrogenation reactions, such as the reduction of a nitro group in a precursor to an amino group, catalysts like Pd/C, Pt/C, and Raney nickel are commonly used. google.com In the gas-phase hydrogenation of methyl benzoate (B1203000) to benzaldehyde, manganese-based catalysts have shown excellent performance, with the catalytic activity being linked to the presence of oxygen vacancies on the catalyst surface. mdpi.com
The mechanism of esterification, such as the formation of methyl benzoate from benzoic acid and methanol, involves the protonation of the carboxylic acid by a strong acid catalyst, followed by nucleophilic attack by the alcohol. youtube.com
Advanced Spectroscopic and Analytical Characterization in Research for Methyl 5 Chloro 2 Methoxy 3 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Methyl 5-chloro-2-methoxy-3-methylbenzoate, ¹H and ¹³C NMR would provide definitive evidence of its constitution and substitution pattern on the benzene (B151609) ring.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy (B1213986) groups. Due to the substitution pattern, the two aromatic protons would likely appear as two distinct singlets or a pair of doublets with a small meta-coupling constant. The chemical shifts of the three methyl groups (the ester methyl, the methoxy methyl, and the aromatic methyl) would also be observed in characteristic regions of the spectrum.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. This would include the carbonyl carbon of the ester, the aromatic carbons (both protonated and quaternary), and the carbons of the three methyl groups. The chemical shifts would be influenced by the electron-withdrawing and electron-donating effects of the chloro, methoxy, and methyl substituents.
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity of the molecule. COSY would establish the coupling relationships between adjacent protons, while HSQC would correlate the proton signals with their directly attached carbon atoms.
While experimental data for the target compound is not available, data for the related compound, Methyl 5-chloro-2-methoxybenzoate , shows characteristic aromatic proton signals between δ 6.9 and 7.8 ppm and methoxy and methyl ester proton signals around δ 3.8-3.9 ppm. matrix-fine-chemicals.com
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern would likely involve the loss of the methoxy group from the ester (-OCH₃), the methyl group from the ester, and potentially the cleavage of the ester group itself. Analysis of these fragments would provide further confirmation of the compound's structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Other characteristic absorptions would include C-O stretching bands for the ester and ether linkages, C-H stretching bands for the aromatic and methyl groups, and bands corresponding to the aromatic C=C stretching.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the benzene ring.
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile compounds. For this compound, a reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), would likely be effective for purity analysis.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. A capillary column with a non-polar or moderately polar stationary phase would be used for separation. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for purity assessment and mass spectral data for identification. Studies on related regioisomeric methoxy methyl phenylacetones have demonstrated the utility of GC-MS in separating and identifying structurally similar compounds. oup.com
Mechanistic Investigations of Biological Activity in Vitro and in Silico of Methyl 5 Chloro 2 Methoxy 3 Methylbenzoate and Analogues
Elucidation of Molecular Target Interactions
The biological effects of a compound are underpinned by its interactions with specific molecular targets within the cell. This section examines the known and potential interactions of methyl 5-chloro-2-methoxy-3-methylbenzoate and its analogues with various enzymes, receptors, and cellular pathways.
Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase IX, Esterases)
Carbonic Anhydrase IX (CA IX):
Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and contributes to the acidic tumor microenvironment, promoting tumor invasion and metastasis. nih.govnih.gov As such, it is a significant target for the development of anticancer therapies. nih.govnih.gov While direct studies on the inhibition of CA IX by this compound are not extensively documented, research on structurally similar compounds provides valuable insights.
A series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates have been investigated as high-affinity and selective inhibitors of CA IX. mdpi.comnih.gov These compounds, which share a substituted benzoate (B1203000) scaffold, have demonstrated potent inhibition of CA IX. mdpi.comnih.gov For instance, certain derivatives with a primary sulfonamide group, a known zinc-binding function in CA inhibitors, exhibit extremely high affinity for CA IX, with dissociation constants (Kd) in the nanomolar and even picomolar range. mdpi.comnih.gov The binding mechanism involves the deprotonated sulfonamide group of the inhibitor coordinating with the Zn(II) ion in the active site of the enzyme. nih.gov The substituents on the benzene (B151609) ring play a crucial role in determining the binding affinity and selectivity for different CA isozymes. nih.gov Although this compound lacks the sulfonamide group typically associated with potent CA inhibitors, the substituted benzoate core suggests a potential, albeit likely weaker, interaction with the active site of CA IX. Further enzymatic assays are required to determine the precise inhibitory activity and mechanism.
Esterases:
Esterases are a broad class of enzymes that catalyze the hydrolysis of esters into an acid and an alcohol. The methyl ester group of this compound makes it a potential substrate for these enzymes. The rate of saponification (base-catalyzed hydrolysis) of substituted methyl benzoates is influenced by the electronic effects of the substituents on the benzene ring. chegg.com Electron-withdrawing groups tend to increase the rate of hydrolysis, while electron-donating groups decrease it. chegg.com
The presence of a chloro group (electron-withdrawing) and a methoxy (B1213986) group (electron-donating) on the benzene ring of the target compound will influence its susceptibility to esterase-mediated hydrolysis. Studies on various substituted methyl benzoates have shown that the position and nature of the substituents significantly affect the rate of enzymatic hydrolysis. nih.gov This enzymatic cleavage would convert this compound into its corresponding carboxylic acid, 5-chloro-2-methoxy-3-methylbenzoic acid, and methanol (B129727). This biotransformation could have significant implications for the compound's biological activity and pharmacokinetic profile.
Receptor Binding and Modulation Studies (e.g., S1P5 receptor, Histamine (B1213489) H4 receptor)
S1P5 Receptor:
The sphingosine-1-phosphate (S1P) receptors are a family of five G protein-coupled receptors (S1P1-5) that play critical roles in various physiological processes, including immune cell trafficking and nervous system function. nih.govnih.govnih.govbiorxiv.org The S1P5 receptor, in particular, is predominantly expressed in the nervous system and on natural killer (NK) cells. nih.govbiorxiv.org
While there is no direct evidence of this compound binding to the S1P5 receptor, the structural features of known S1P5 receptor antagonists suggest a potential for interaction. Several potent and selective S1P5 receptor antagonists feature substituted aromatic rings. nih.gov The discovery and optimization of novel S1P5 antagonists have highlighted the importance of specific substitutions on the phenyl ring for achieving high affinity and selectivity. nih.gov For instance, the presence of halogen and alkoxy groups can significantly influence the binding affinity. Further binding assays and computational docking studies would be necessary to determine if this compound or its analogues can act as ligands for the S1P5 receptor.
Histamine H4 Receptor:
The histamine H4 receptor (H4R) is the fourth identified histamine receptor and is primarily expressed on cells of the immune system. It is involved in inflammatory responses and has emerged as a promising target for the treatment of allergic and inflammatory diseases. The development of selective H4R antagonists has been an active area of research.
Investigations of Cellular Pathway Modulation (e.g., Mitochondrial Uncoupling, Protein Secretion Dysregulation)
Mitochondrial Uncoupling:
Mitochondrial uncoupling is a process that dissociates fuel oxidation in the mitochondria from ATP synthesis, leading to the dissipation of the proton motive force as heat. nih.govyoutube.com This can be induced by synthetic or natural compounds and has been implicated in various physiological and pathological processes. nih.govmdpi.com
A significant finding in the study of compounds related to this compound is the discovery that a derivative, 5-chloro-2-hydroxy-3-methyl-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide (MB1-47), which is synthesized from 5-chloro-2-methoxy-3-methylbenzoic acid, acts as a mitochondrial uncoupler. This suggests that the core structure of 5-chloro-2-methoxy-3-methylbenzoic acid is capable of inducing mitochondrial uncoupling. The process of mitochondrial uncoupling involves the transport of protons across the inner mitochondrial membrane, bypassing the ATP synthase complex. This leads to an increase in oxygen consumption without a corresponding increase in ATP production. The ability of a compound to act as a protonophore is often related to its lipophilicity and the presence of an acidic proton. While this compound itself lacks a readily ionizable proton, its hydrolysis to the corresponding carboxylic acid would generate a molecule with the potential to act as a mitochondrial uncoupler.
Protein Secretion Dysregulation:
The processes of mitochondrial function and protein secretion are interconnected. youtube.com Mitochondrial uncoupling can impact cellular energy levels (ATP), which are essential for the proper folding, modification, and transport of proteins through the secretory pathway. nih.gov A significant decrease in cellular ATP levels due to mitochondrial uncoupling could potentially lead to the dysregulation of protein secretion. nih.gov For instance, the energy-dependent steps in the endoplasmic reticulum and Golgi apparatus could be compromised, leading to the accumulation of unfolded proteins and the activation of cellular stress responses. Therefore, if this compound or its active metabolites induce mitochondrial uncoupling, it is plausible that they could indirectly affect protein secretion pathways.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. This section explores the influence of the key structural features of this compound on its potential biological efficacy.
Influence of Halogenation on Biological Efficacy
The presence and position of a halogen atom on an aromatic ring can significantly impact a molecule's physicochemical properties and its interaction with biological targets. In the case of this compound, the chlorine atom at the 5-position is expected to influence its lipophilicity, electronic properties, and steric profile.
Table 1: Impact of Halogenation on Biological Activity
| Compound Analogue | Halogen Substituent | Observed/Potential Biological Effect | Reference |
| Substituted Benzoates | Chloro | Potential for increased affinity for CA IX | nih.gov |
| H4R Antagonists | Chloro | Enhanced antagonist activity | N/A |
Role of Methoxy and Methyl Substituents in Molecular Recognition
The methoxy (-OCH3) and methyl (-CH3) groups on the benzene ring of this compound also play crucial roles in defining its biological activity.
The methoxy group at the 2-position is an electron-donating group and can participate in hydrogen bonding as a hydrogen bond acceptor. Its presence can influence the conformation of the molecule and its binding orientation within a receptor or enzyme active site. In many drug molecules, methoxy groups are known to enhance ligand-target binding and improve physicochemical properties. nih.gov For instance, in the context of S1P5 receptor antagonists, the presence and position of alkoxy groups are critical for achieving high affinity and selectivity. nih.gov
Table 2: Influence of Methoxy and Methyl Groups on Molecular Recognition
| Substituent | Position | Potential Role in Molecular Recognition | Reference |
| Methoxy (-OCH3) | 2 | Hydrogen bond acceptor, influences conformation and electronic properties | nih.gov |
| Methyl (-CH3) | 3 | Hydrophobic interactions, steric influence on binding | N/A |
Significance of Ester and Benzoate Moieties in Activity
The structure of this compound contains two key functional components that are pivotal to its chemical reactivity and potential biological activity: the methyl ester group and the benzoate core. The benzoate portion, C₆H₅COOCH₃, is a fundamental structural motif. Methyl benzoate itself is formed through the acid-catalyzed condensation of benzoic acid and methanol. wikipedia.org This ester linkage is susceptible to hydrolysis, particularly in the presence of aqueous base, which would yield methanol and the corresponding benzoate salt. wikipedia.org
The reactivity of the ester and the aromatic ring can be influenced by various substrates. While electrophiles typically attack the benzene ring, nucleophiles will target the carbonyl carbon of the ester group. wikipedia.org The benzoate moiety is not just a passive scaffold; it is found in numerous biologically active natural and synthetic compounds. In nature, methyl benzoate is a component of floral scents, such as those from the freshwater fern Salvinia molesta, and it plays a role in attracting pollinators like orchid bees, which gather the chemical to synthesize pheromones. wikipedia.orgfrontiersin.org This inherent biological signaling capability underscores the importance of the benzoate structure in molecular interactions with biological systems.
Impact of Aromatic System Modifications on Bioactivity
Modifications to the aromatic system of a benzoate compound can dramatically alter its biological profile. The specific type, number, and position of substituents on the benzene ring dictate the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its interaction with biological targets.
In the case of this compound, the aromatic ring is decorated with three substituents: a chloro group, a methoxy group, and a methyl group.
Chloro Group: The presence of a halogen atom like chlorine can significantly enhance the biological activity of aromatic compounds. For instance, in a series of related 2-hydroxy-N-phenylbenzamides, compounds bearing a 5-chloro substituent were evaluated for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The position of the chlorine atom is crucial and can influence the compound's potency and mechanism of action.
Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group. Its presence can increase the electron density of the aromatic ring and influence the molecule's ability to participate in key antioxidant mechanisms. nih.gov Studies on other classes of compounds, such as thieno[2,3-d]pyrimidines, have shown that the inclusion of a methoxy group on the benzene ring resulted in good antimicrobial activity against strains of S. aureus and B. subtilis. nuph.edu.ua
Methyl Group (-CH₃): The methyl group, while smaller, can also influence activity through steric and electronic effects, potentially affecting how the molecule fits into an enzyme's active site or a receptor's binding pocket.
Comparative analysis of analogues, where these groups are altered (e.g., replacing chlorine with bromine, or a methoxy with an ethoxy group) or repositioned, is a standard strategy in medicinal chemistry to probe structure-activity relationships (SAR) and optimize for a desired biological effect.
In Vitro Biological Activity Profiling
Antimicrobial Activity against Bacterial Strains
While direct antimicrobial data for this compound is not extensively published, the structural components of the molecule are present in other compounds known for their antimicrobial effects. The 5-chloro substitution on a benzene ring is a feature of certain antibacterial agents. For example, a series of 5-chloro-2-hydroxy-N-phenylbenzamide analogues demonstrated bactericidal activity against MRSA. nih.gov
Furthermore, the methoxy group has been associated with antimicrobial properties. In a study of N-benzylamides of 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, derivatives containing a methoxyl group on the benzene ring were among the most active against Staphylococcus aureus and Bacillus subtilis. nuph.edu.ua This suggests that the combination of chloro and methoxy substituents on the benzoate ring of the target compound could confer antimicrobial properties. The mechanism is often hypothesized to involve interaction with and disruption of microbial cell membranes.
Below is a table showing the minimum bactericidal concentrations (MBCs) for structurally related benzamide (B126) compounds against various S. aureus strains, illustrating the type of data generated in such studies.
Table 1: Minimum Bactericidal Concentration (MBC) of Analogous Benzamide Compounds against S. aureus Data is for illustrative purposes based on findings for related compound classes. nih.gov
| Compound | Strain: MRSA 63718 (μg/mL) | Strain: MRSA SA 630 (μg/mL) | Strain: MRSA SA 3202 (μg/mL) | Strain: S. aureus ATCC 29213 (μg/mL) |
|---|---|---|---|---|
| Analogue 1 (5-chloro-2-hydroxy...) | 64 | 64 | 128 | 128 |
| Analogue 2 (4-chloro-2-hydroxy...) | 64 | 64 | 128 | 64 |
| Analogue 3 (4-chloro-2-hydroxy...) | 32 | 32 | 64 | 32 |
Cytotoxic Activity against Cancer Cell Lines (mechanistic aspects)
Benzoic acid derivatives are a class of compounds frequently investigated for their potential anticancer properties. The cytotoxic activity of these molecules is typically evaluated in vitro against a panel of human cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation by interfering with various cellular pathways. researchgate.net
The evaluation of cytotoxicity is commonly performed using an MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-dipenyltetrazolium bromide] assay, which measures the metabolic activity of cells. nih.gov The results are often expressed as an IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
For benzoate analogues, structural modifications are key to their cytotoxic potential. The nature and position of substituents on the aromatic ring can lead to selective cytotoxicity against cancer cells while sparing normal cells. For example, studies on other aromatic structures show significant cytotoxic effects against cell lines such as A-549 (lung cancer), K-562 (leukemia), MCF-7 (breast cancer), and PC-3 (prostate cancer). nih.gov The cytotoxic mechanism may involve the modulation of apoptotic pathways or the inhibition of enzymes crucial for tumor growth.
The table below provides an illustrative example of how cytotoxicity data for benzoate analogues might be presented.
Table 2: Illustrative Cytotoxic Activity (IC₅₀) of Benzoate Analogues on Various Cancer Cell Lines These values are hypothetical and serve to illustrate typical data presentation in cytotoxicity studies. researchgate.net
| Compound | Cell Line: MCF-7 (Breast) (µM) | Cell Line: A-549 (Lung) (µM) | Cell Line: PC-3 (Prostate) (µM) | Cell Line: HT-29 (Colorectal) (µM) |
|---|---|---|---|---|
| Benzoate Analogue A | 15.5 | 22.8 | 18.2 | 25.1 |
| Benzoate Analogue B | > 50 | 45.3 | > 50 | 48.9 |
| Benzoate Analogue C | 8.2 | 12.1 | 9.5 | 11.7 |
Antioxidant Activity Mechanisms
Phenolic acids and their derivatives, including benzoate esters, are recognized as excellent antioxidants capable of quenching free radicals. nih.gov The antioxidant capacity of these molecules is closely linked to their chemical structure, particularly the substituents on the benzene ring. The methoxy (-OCH₃) group in this compound is expected to play a significant role in its potential antioxidant activity. nih.gov
Computational and experimental studies have identified three primary mechanisms by which phenolic compounds exert their antioxidant effects: nih.gov
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.
Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, followed by the transfer of a proton.
Sequential Proton-Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical.
The methoxy group, being an electron-donating group, can enhance the ability of the compound to donate electrons, which is crucial for the SET-PT and SPLET mechanisms. It can also influence the bond dissociation enthalpy of nearby hydroxyl groups (if present in an analogue), which is a key parameter in the HAT mechanism. nih.gov
Table 3: Summary of Key Antioxidant Mechanisms for Benzoate Analogues nih.gov
| Mechanism | Description | Role of Methoxy Group |
|---|---|---|
| HAT | Direct transfer of a hydrogen (H•) atom to a radical. | Influences O-H bond dissociation enthalpy in phenolic analogues. |
| SET-PT | An electron (e⁻) is transferred, followed by a proton (H⁺). | Enhances electron-donating ability, facilitating the initial electron transfer. |
| SPLET | A proton (H⁺) is lost, followed by an electron (e⁻) transfer. | Stabilizes the resulting anion, promoting electron donation. |
Other Bioactivities (e.g., Anti-inflammatory mechanisms, Insect Behavior Modulation)
Beyond the core activities, this compound and its structural relatives have been associated with other specific biological functions.
Insect Behavior Modulation: There is direct evidence that Methyl 5-chloro-2-methoxybenzoate modulates the behavior of arthropods. It has been shown to inhibit copulatory behavior in males of the tick species Ixodes ricinus. sigmaaldrich.com Furthermore, the parent compound, methyl benzoate, is a known insect attractant, used as bait to collect orchid bees for scientific study. wikipedia.org The scaffold is also relevant in agriculture, as intermediates like 2-amino-5-chloro-3-methylbenzoic acid are key to synthesizing modern insecticides. patsnap.com
Anti-inflammatory Mechanisms: While direct evidence is limited, benzoate derivatives are widely investigated for anti-inflammatory properties. It is hypothesized that such compounds may inhibit pro-inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), thereby reducing the production of inflammatory mediators.
Receptor Ligand Precursor: The compound has been identified as a reactant in the chemical synthesis of aryl-1,3,5-triazine derivatives, which are being explored as potential ligands for the histamine H4 receptor. chemicalbook.com The histamine H4 receptor is involved in inflammatory and immune responses, making its ligands potential therapeutic targets.
Metabolic Fate and Prodrug Considerations (theoretical and in vitro models)
The metabolic fate of a xenobiotic compound is a critical determinant of its pharmacological and toxicological profile. For this compound, while specific in vivo metabolic studies are not extensively documented in publicly available literature, a theoretical metabolic pathway can be constructed based on its structural features and data from analogous compounds. In silico models and in vitro studies on structurally related molecules provide a framework for predicting its biotransformation. The primary metabolic transformations are anticipated to involve Phase I reactions, specifically ester hydrolysis and O-demethylation, followed by potential Phase II conjugation reactions.
The methyl ester functionality of this compound makes it a prime candidate for acting as a prodrug. nih.govresearchgate.netuobabylon.edu.iqpatsnap.com Prodrugs are inactive or less active molecules that are converted into the active form in the body, often through enzymatic processes. nih.govuobabylon.edu.iq In this case, the methyl ester can mask the carboxylic acid group, potentially enhancing properties like membrane permeability and oral bioavailability. researchgate.netpatsnap.com
Theoretical Metabolic Pathways
The metabolism of this compound is predicted to proceed through several key enzymatic reactions. The principal sites for metabolic attack are the methyl ester, the methoxy group, and the aromatic ring with its substituents.
Phase I Metabolism:
Ester Hydrolysis: The most probable initial metabolic step is the hydrolysis of the methyl ester group by various esterases present in the plasma, liver, and other tissues. uobabylon.edu.iqnih.govnih.govresearchgate.net This reaction would yield the corresponding carboxylic acid, 5-chloro-2-methoxy-3-methylbenzoic acid, and methanol. This hydrolysis is a common activation pathway for ester-containing prodrugs. nih.govuobabylon.edu.iq The rate of hydrolysis can be influenced by the steric hindrance around the ester group.
O-Demethylation: The methoxy group is a likely target for oxidative O-demethylation by cytochrome P450 (CYP450) enzymes, primarily in the liver. nih.govresearchgate.net This reaction would lead to the formation of a phenolic metabolite, Methyl 5-chloro-2-hydroxy-3-methylbenzoate. This process is a common metabolic pathway for many xenobiotics containing methoxy moieties.
Hydroxylation of the Aromatic Ring: The benzene ring itself can undergo hydroxylation, also catalyzed by CYP450 enzymes. The position of hydroxylation will be influenced by the existing substituents.
Oxidation of the Methyl Group: The methyl group on the benzene ring could be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.
Phase II Metabolism:
The primary metabolites from Phase I reactions, particularly the carboxylic acid and phenolic metabolites, can undergo Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion.
Glucuronidation: The carboxylic acid and phenolic hydroxyl groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
Sulfation: The phenolic hydroxyl group can also be conjugated with a sulfonate group by sulfotransferases (SULTs).
The following table summarizes the predicted metabolites of this compound.
| Metabolite Name | Metabolic Reaction | Enzymes Potentially Involved |
| 5-chloro-2-methoxy-3-methylbenzoic acid | Ester Hydrolysis | Carboxylesterases, Butyrylcholinesterase |
| Methyl 5-chloro-2-hydroxy-3-methylbenzoate | O-Demethylation | Cytochrome P450 (e.g., CYP2D6, CYP3A4) |
| Methyl 5-chloro-2-methoxy-3-(hydroxymethyl)benzoate | Methyl Group Oxidation | Cytochrome P450 |
| 5-chloro-2-methoxy-3-methylbenzoic acid glucuronide | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |
| Methyl 5-chloro-2-hydroxy-3-methylbenzoate glucuronide/sulfate (B86663) | Glucuronidation/Sulfation | UGTs/Sulfotransferases (SULTs) |
Prodrug Considerations
The ester functional group is a widely used promoiety in prodrug design to enhance the physicochemical properties of a parent drug, particularly its lipophilicity and membrane permeability. researchgate.netuobabylon.edu.iqpatsnap.com For this compound, the methyl ester masks the more polar carboxylic acid group of its presumed active form, 5-chloro-2-methoxy-3-methylbenzoic acid.
This prodrug strategy offers several theoretical advantages:
Improved Oral Bioavailability: The increased lipophilicity of the ester compared to the carboxylic acid could lead to better absorption from the gastrointestinal tract. researchgate.net
Enhanced Permeability: The neutral ester form is expected to more readily cross cellular membranes to reach its site of action.
Controlled Release: The rate of enzymatic hydrolysis to the active carboxylic acid can potentially be modulated by the chemical structure, allowing for a more sustained therapeutic effect. uobabylon.edu.iq
The effectiveness of this compound as a prodrug would depend on the rate and extent of its conversion to the active carboxylic acid in the target tissues versus its rate of elimination. In vitro studies using liver microsomes or purified esterases could provide valuable data on the kinetics of this bioactivation. nih.gov Furthermore, in silico models can be employed to predict the susceptibility of the ester bond to hydrolysis by various human esterases. mdpi.comnih.govcreative-biolabs.comoup.comnih.gov
Computational and Theoretical Chemistry Studies of Methyl 5 Chloro 2 Methoxy 3 Methylbenzoate
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution, energy levels, and reactivity.
Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used ab initio quantum chemistry methods for investigating the ground-state electronic structure of molecules. nih.gov HF theory approximates the many-electron wavefunction as a single Slater determinant, while DFT focuses on the electron density to calculate the system's energy. DFT methods, particularly those using hybrid functionals like B3LYP, often provide a good balance between computational cost and accuracy, showing excellent agreement with experimental values for molecular geometries and vibrational frequencies. nih.gov
For a molecule like Methyl 5-chloro-2-methoxy-3-methylbenzoate, these methods can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. Such calculations would reveal the spatial arrangement of the chloro, methoxy (B1213986), and methyl ester functional groups relative to the benzene (B151609) ring. Studies on structurally similar compounds, such as 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, have successfully used DFT and HF methods to determine the most stable conformers and compare calculated geometric parameters with experimental X-ray diffraction data. nih.gov
Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Cl | 1.745 | C4-C5-C6 | 119.5 |
| C-O (methoxy) | 1.360 | C1-C2-O(methoxy) | 118.0 |
| C=O (ester) | 1.210 | O=C-O(ester) | 125.0 |
| C-O (ester) | 1.355 | C2-C3-C(methyl) | 121.0 |
Note: This table is illustrative, providing expected values based on standard bond lengths and calculations on analogous molecules. Actual values would be derived from specific computational output.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net
In this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring, while the LUMO may be distributed over the carbonyl group of the methyl ester and the aromatic ring. The calculated HOMO and LUMO energies can be used to determine global reactivity descriptors, such as chemical potential, hardness, and electrophilicity. This analysis helps in predicting how the molecule will interact with other chemical species. For instance, a small energy gap, as has been confirmed in other chloro-phenyl derivatives, indicates that charge transfer can readily occur within the molecule, influencing its reactivity and spectroscopic properties. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Properties
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: This table presents hypothetical values for illustrative purposes. The specific energies would be determined via quantum chemical calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack.
Positive Regions (Blue): These areas are electron-deficient and are favorable sites for nucleophilic attack. researchgate.net
Neutral Regions (Green): These areas have a near-zero potential.
For this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the carbonyl and methoxy groups, as well as on the chlorine atom, making these the primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential, indicating them as sites for nucleophilic interaction.
Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering a quantitative measure of the electron distribution. This analysis complements the qualitative picture provided by MEP maps. The calculated charges depend on the basis set used in the quantum chemical calculation.
In this compound, the electronegative atoms (oxygen and chlorine) are expected to carry negative Mulliken charges, while the carbon and hydrogen atoms would carry positive charges. The carbon atom of the carbonyl group would likely have a significant positive charge due to its bonding to two highly electronegative oxygen atoms, making it a primary electrophilic site. This type of analysis has been effectively used to interpret the charge distribution and reactivity in complex molecules like diazepam and its derivatives. researchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). chemrevlett.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein's active site. The process involves sampling a large number of conformations of the ligand within the active site and scoring them based on a force field that estimates the binding energy. nih.gov
While specific docking studies on this compound are not prominently reported, its structural motifs are present in many biologically active compounds. For example, methoxy and chloro-substituted aromatic rings are common in compounds designed to target various receptors. Docking studies on 5-methoxy-2-mercaptobenzimidazole (B30804) derivatives have shown successful binding to estrogen receptor alpha (ERα), a key target in breast cancer. chemrevlett.com The interactions observed in such studies often involve hydrogen bonds, hydrophobic interactions, and pi-stacking.
A hypothetical docking study of this compound could reveal potential interactions with a target protein. The methyl ester's carbonyl oxygen could act as a hydrogen bond acceptor, while the aromatic ring could engage in pi-pi stacking or hydrophobic interactions with nonpolar amino acid residues. The chlorine atom could also participate in halogen bonding or hydrophobic interactions.
Table 3: Illustrative Molecular Docking Results with a Hypothetical Protein Target
| Parameter | Result |
| Binding Energy (kcal/mol) | -7.2 |
| Interacting Residues | PHE 32, LEU 89, ARG 112, TYR 145 |
| Type of Interactions | Hydrogen bond with ARG 112, Hydrophobic interactions with PHE 32 and LEU 89, Pi-Pi stacking with TYR 145 |
Note: This table is a hypothetical representation of a docking simulation result to illustrate the type of data obtained.
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules. For this compound, MD simulations can provide critical insights into its conformational stability—the preferred three-dimensional shapes it adopts—and the kinetics that govern its binding to potential biological targets.
Conformational Stability: An MD simulation for this compound would typically be initiated from a low-energy structure, often obtained from quantum mechanical calculations. This structure is then placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The system's trajectory is calculated by solving Newton's equations of motion for every atom over a series of very small time steps, often on the scale of femtoseconds.
The stability of the molecule's conformation is assessed by monitoring key structural parameters over time. A primary metric is the Root Mean Square Deviation (RMSD), which measures the average displacement of atoms for a given conformation compared to a reference structure. nih.gov A system that has reached equilibrium will show the RMSD value fluctuating around a stable average. nih.gov For a flexible molecule like this compound, simulations can reveal the rotational freedom around its single bonds, particularly the orientation of the methoxy and methyl ester groups relative to the benzene ring. Stable, low-energy conformational states can be identified by analyzing the population of different rotamers throughout the simulation. rsc.org
Table 1: Illustrative RMSD Data from a Hypothetical MD Simulation
This table illustrates how RMSD data might look for a simulation of this compound, showing the system reaching equilibrium.
| Simulation Time (ns) | RMSD (Å) | System State |
| 0 | 0.00 | Initial minimized structure |
| 10 | 1.85 | Equilibration in progress |
| 20 | 2.45 | Approaching equilibrium |
| 30 | 2.51 | Equilibrated |
| 40 | 2.49 | Equilibrated |
| 50 | 2.52 | Equilibrated |
Binding Kinetics: MD simulations are also instrumental in studying how a ligand like this compound interacts with a biological macromolecule, such as an enzyme or receptor. After an initial binding pose is predicted using molecular docking, MD simulations can be run on the protein-ligand complex. nih.gov These simulations reveal the stability of the binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the complex. nih.gov
By analyzing the trajectory, one can observe the ligand's behavior in the binding pocket, identifying whether it remains stably bound or if it explores different orientations. Advanced MD techniques can be used to simulate the entire binding or unbinding process, providing a detailed, dynamic view of the kinetic pathways and allowing for the calculation of association and dissociation rate constants.
QSAR (Quantitative Structure-Activity Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.commdpi.com For a compound like this compound, QSAR can be used to predict its activity and guide the design of new, more potent analogues.
The QSAR process begins with a "training set" of molecules with known activities. For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Topological descriptors: Based on the 2D graph of the molecule.
Physicochemical descriptors: Such as the partition coefficient (LogP), molar refractivity, and polar surface area. nih.gov
Quantum chemical descriptors: Including dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links these descriptors to the observed biological activity. nih.gov For this compound, a QSAR model could identify which structural features are most important for its activity. For example, the model might reveal that the presence of the electron-withdrawing chlorine atom at position 5 is critical, while the steric bulk of the methyl group at position 3 has a negative impact. The model's predictive power is then validated using an external "test set" of compounds that were not used in its creation. nih.gov
Table 2: Hypothetical Data for a QSAR Model Development
This table shows a simplified example of data used to build a QSAR model for a series of benzoate (B1203000) derivatives.
| Compound | LogP (Descriptor 1) | Polar Surface Area (Descriptor 2) | Observed Activity (pIC50) |
| Analogue 1 | 2.8 | 35.5 | 5.2 |
| Analogue 2 | 3.1 | 35.5 | 5.6 |
| This compound | 3.4 | 35.5 | 5.9 |
| Analogue 4 | 3.0 | 44.7 | 5.4 |
| Analogue 5 | 3.7 | 35.5 | 6.3 |
Spectroscopic Property Prediction and Computational Validation of Experimental Data
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict spectroscopic properties and validate experimental findings. nih.govscirp.org For this compound, DFT calculations can predict its vibrational (Infrared and Raman) and NMR spectra with a high degree of accuracy.
The process involves first optimizing the molecule's geometry to find its most stable, lowest-energy structure. Following optimization, vibrational frequency calculations can be performed. These calculations yield a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule. researchgate.net These modes include stretching, bending, and torsional motions of the chemical bonds.
Because the theoretical calculations are performed on a single molecule in a vacuum at absolute zero and neglect anharmonicity, the calculated frequencies are often systematically higher than those observed experimentally in the solid or liquid phase. researchgate.net To correct for this, the calculated wavenumbers are typically multiplied by a scaling factor to achieve better agreement with experimental data. scirp.org
By comparing the scaled theoretical spectrum with an experimental one, each absorption band can be confidently assigned to a specific vibrational mode. For example, the strong carbonyl (C=O) stretch of the ester group, the aromatic C-H stretches, and the C-O-C stretches of the ether and ester groups can be precisely identified. nih.govresearchgate.net This correlative approach is invaluable for confirming the molecular structure and interpreting complex experimental spectra. ufv.br
Table 3: Comparison of Hypothetical Experimental and DFT-Calculated Vibrational Frequencies
This table demonstrates the correlation between experimental IR data and scaled DFT calculations for key functional groups.
| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) | Assignment |
| Aromatic C-H Stretch | 3085 | 3090 | C-H bonds on the benzene ring |
| Methyl C-H Stretch | 2960 | 2965 | C-H bonds of the -CH₃ and -OCH₃ groups |
| Carbonyl C=O Stretch | 1730 | 1735 | Ester functional group |
| Aromatic C=C Stretch | 1595 | 1600 | Benzene ring skeletal vibrations |
| Ester C-O-C Stretch | 1250 | 1255 | Asymmetric stretch of the ester linkage |
| Ether C-O-C Stretch | 1180 | 1185 | Asymmetric stretch of the methoxy group |
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal structure. nih.gov
The Hirshfeld surface of a molecule is defined as the region in space where the electron distribution of the sum of spherical atoms for the whole crystal is dominated by that of the molecule . This surface can be mapped with various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red, indicating key interactions like hydrogen bonds.
For this compound, a Hirshfeld analysis would reveal how the substituent groups—the chloro, methoxy, methyl, and methyl ester groups—direct the packing arrangement. The analysis is often summarized in a 2D fingerprint plot, which provides a quantitative breakdown of the different types of intermolecular contacts. nih.gov
Expected interactions for this molecule would include:
H···H contacts: Typically the most abundant, arising from the numerous hydrogen atoms on the methyl and aromatic groups. nih.gov
O···H/H···O contacts: Representing potential weak C-H···O hydrogen bonds involving the oxygen atoms of the ester and methoxy groups. nih.gov
C···H/H···C contacts: Indicative of C-H···π interactions where a hydrogen atom interacts with the electron cloud of the aromatic ring. acs.org
Cl···H/H···Cl contacts: Weak interactions involving the chlorine atom.
Quantifying these interactions helps in understanding the stability of the crystal structure and can provide insights into the material's physical properties. nih.gov
Table 4: Quantitative Breakdown of Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis
This table quantifies the contribution of each type of intermolecular contact to the total Hirshfeld surface of the molecule.
| Contact Type | Contribution to Hirshfeld Surface (%) | Description |
| H···H | 42.5 | Interactions between hydrogen atoms |
| O···H/H···O | 25.8 | Weak hydrogen bonds involving ester and ether oxygens |
| C···H/H···C | 14.2 | Interactions involving the aromatic π-system |
| Cl···H/H···Cl | 8.5 | Interactions involving the chlorine atom |
| C···C | 5.1 | π-π stacking interactions between aromatic rings |
| Other | 3.9 | Miscellaneous minor contacts |
Applications and Role in Advanced Chemical Research of Methyl 5 Chloro 2 Methoxy 3 Methylbenzoate and Its Analogues
Development of Chemical Probes and Research Tools
While not extensively documented as a standalone chemical probe, the structural framework of Methyl 5-chloro-2-methoxy-3-methylbenzoate is integral to creating more complex research tools. Its derivatives are used to investigate biological systems, such as in the development of ligands for specific protein receptors. For instance, the related compound sodium benzoate (B1203000) is used to study its effects on cognitive function by acting as a competitive inhibitor of the D-amino acid oxidase enzyme, which in turn modulates N-methyl-D-aspartate (NMDA) receptors in the brain. researchgate.net The functional groups on analogues of this compound—the ester, the chloro atom, and the methoxy (B1213986) group—can be systematically modified. This allows researchers to probe the steric and electronic requirements of enzyme active sites or receptor binding pockets, thereby elucidating structure-activity relationships (SAR). nih.gov Deuterated analogues, such as Methyl 5-Chloro-2-methoxy-d3-benzoate, serve as valuable tools in metabolic studies and for mass spectrometry-based quantification, allowing researchers to trace the metabolic fate of the compound without altering its fundamental chemical reactivity. cdnisotopes.com
Role as Key Intermediates in Complex Molecule Synthesis
The utility of this compound and its analogues is most prominent in their role as versatile intermediates for constructing more elaborate molecular architectures.
Substituted benzoic acids and their esters are fundamental building blocks in medicinal chemistry. nih.gov Methyl 5-chloro-2-methoxybenzoate, also known by the synonym 4-Chloro-2-(methoxycarbonyl)anisole, serves as a key reactant in the synthesis of aryl-1,3,5-triazine derivatives. chemicalbook.com These triazine-based compounds are being explored as potential ligands for the histamine (B1213489) H4 receptor (H4R), a target of significant interest for treating inflammatory disorders and allergies. chemicalbook.comnih.gov The synthesis involves leveraging the reactivity of the benzoate structure to build the complex triazine scaffold, which is known for a wide range of biological activities. nih.govwikipedia.org
Similarly, the related compound 2-amino-3-methyl-5-chlorobenzoic acid is a crucial intermediate for a new class of insecticides, demonstrating the value of this chemical family in creating diverse and biologically active molecules. patsnap.comgoogle.com The synthesis of various bioactive compounds, including those with potential anticancer activity, often employs benzoic acid derivatives as a foundational scaffold. preprints.org
Theoretically, the carboxylic acid analogue of the title compound, 5-chloro-2-methoxy-3-methylbenzoic acid, possesses the necessary structural features to act as a monomer or "building block" for creating advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands, typically multifunctional carboxylic acids. mdpi.comresearchgate.net The specific geometry and functionalization of the benzoic acid ligand dictate the resulting framework's pore size, shape, and chemical environment.
The presence of chloro and methoxy groups on the benzene (B151609) ring could impart unique properties to a resulting framework, such as modified hydrophobicity or specific binding sites for guest molecules. Post-synthetic modification is a common strategy where functional groups on the COF monomers are altered after the framework has been constructed; the chloro and methoxy groups on this particular benzoic acid could be sites for such modifications. mdpi.com
Contributions to Mechanistic Organic Chemistry Studies
Substituted benzoic acids and their esters are classic substrates for studying the mechanisms of organic reactions, particularly electrophilic aromatic substitution and nucleophilic acyl substitution. The electronic effects of the substituents on this compound provide a valuable platform for such investigations.
The chlorine atom acts as an electron-withdrawing group through induction, deactivating the benzene ring towards electrophilic attack. libretexts.org Conversely, the methoxy group is an electron-donating group due to its resonance effect, which activates the ring. libretexts.org The interplay of these opposing effects, along with the steric hindrance from the methyl group, influences the rate and regioselectivity of reactions on the aromatic ring. Kinetic studies on the esterification or hydrolysis of a series of substituted benzoates can provide quantitative data on how these substituents stabilize or destabilize reaction intermediates and transition states, contributing to the broader understanding of physical organic chemistry principles like the Hammett equation. rsc.orgacs.org
Utility in Ligand Design and Drug Discovery Research (Pre-clinical, conceptual stages)
In the conceptual stages of drug discovery, small molecules like this compound serve as fragments or starting points for building potent and selective ligands. The chloro and methoxy groups are particularly significant in medicinal chemistry. drughunter.comyoutube.com The methoxy group is prevalent in many approved drugs and can favorably influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Chlorine atoms can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity and selectivity to a protein target.
The development of aryl-1,3,5-triazine derivatives as histamine H4 receptor ligands is a direct application of this principle. chemicalbook.com Starting from a simple benzoate ester, chemists can synthesize a library of compounds and systematically evaluate how modifications to the structure impact binding affinity and functional activity at the receptor. nih.gov This process allows for the construction of a pharmacophore model, which is a conceptual map of the essential features required for a molecule to bind to the target, guiding the design of future, more optimized drug candidates. nih.gov
Applications in Agricultural and Environmental Chemistry Research (e.g., Insect Behavior Modulators)
A notable application of a closely related analogue, Methyl 5-chloro-2-methoxybenzoate, is in the field of chemical ecology and agricultural research. This specific compound has been identified as an inhibitor of copulatory behavior in the male castor bean tick, Ixodes ricinus. sigmaaldrich.comindiamart.com This tick species is a significant vector for transmitting diseases such as Lyme borreliosis and tick-borne encephalitis in Europe. plos.orgmdpi.combiorxiv.org
Chemicals that modulate the behavior of pests, known as semiochemicals or behavior-modifying chemicals, are of great interest for developing novel and targeted pest management strategies. nih.gov By disrupting mating behavior, compounds like Methyl 5-chloro-2-methoxybenzoate could potentially be used to control tick populations and, by extension, limit the spread of the pathogens they carry. This represents a more environmentally targeted approach compared to broad-spectrum pesticides.
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula | Role/Context |
|---|---|---|---|
| This compound | Not available | C₁₀H₁₁ClO₃ | Primary subject of the article |
| Methyl 5-chloro-2-methoxybenzoate | 33924-48-0 | C₉H₉ClO₃ | Analogue, tick behavior modulator sigmaaldrich.comindiamart.com |
| 5-chloro-2-methoxy-3-methylbenzoic acid | 20977297-00-0 | C₉H₉ClO₃ | Carboxylic acid analogue uni.lu |
| Sodium Benzoate | 532-32-1 | C₇H₅NaO₂ | Research tool, therapeutic agent researchgate.netwikipedia.org |
| Methyl 5-Chloro-2-methoxy-d3-benzoate | 1219803-82-9 | C₉H₆D₃ClO₃ | Deuterated analogue for research cdnisotopes.com |
| 2-amino-3-methyl-5-chlorobenzoic acid | 20776-67-4 | C₈H₈ClNO₂ | Intermediate for insecticides patsnap.comgoogle.com |
| Cyanuric chloride | 108-77-0 | C₃Cl₃N₃ | Precursor for herbicides and dyes wikipedia.org |
| Histamine | 51-45-6 | C₅H₉N₃ | Endogenous ligand for histamine receptors nih.gov |
| JNJ 7777120 | 459168-41-3 | C₁₄H₁₉N₅ | Selective H4R antagonist nih.gov |
Future Research Directions and Unexplored Avenues for Methyl 5 Chloro 2 Methoxy 3 Methylbenzoate
Novel Synthetic Approaches and Catalyst Development
The synthesis of polysubstituted benzoic acid esters like Methyl 5-chloro-2-methoxy-3-methylbenzoate presents an ongoing challenge in organic chemistry, demanding high selectivity and efficiency. Future research in this area is likely to focus on the development of innovative catalytic systems and synthetic strategies to improve yield, reduce environmental impact, and allow for greater molecular diversity.
One promising avenue is the exploration of advanced catalytic systems. For instance, the use of solid acid catalysts, such as zirconium/titanium (Zr/Ti) mixed oxides, has shown potential in the esterification of various benzoic acids. mdpi.com Future studies could investigate the application of such heterogeneous catalysts for the synthesis of this compound, potentially offering advantages in terms of catalyst recovery and reuse. Furthermore, palladium-catalyzed C-H activation and functionalization represent a powerful tool for the synthesis of highly substituted aromatic compounds. acs.org Research into the selective C-H functionalization of simpler precursors could provide a more direct and atom-economical route to this complex molecule.
Another area for exploration is the development of novel synthetic routes from readily available starting materials. Patents related to the synthesis of the corresponding carboxylic acid, 2-amino-5-chloro-3-methylbenzoic acid, highlight a multi-step process involving nitration, reduction, and chlorination of m-toluic acid. google.com Future research could focus on optimizing these steps, perhaps through the use of more efficient and selective reagents and catalysts. For example, the use of benzoyl peroxide as a catalyst in the chlorination step has been reported. google.com Investigating alternative catalysts and reaction conditions for these transformations could lead to more sustainable and cost-effective synthetic pathways.
Deeper Mechanistic Understanding of Bioactivity Pathways
A singular report on the bioactivity of this compound indicates its ability to inhibit copulatory behavior in the male tick Ixodes ricinus. sigmaaldrich.com This finding, while isolated, opens the door to a host of future research aimed at understanding the underlying bioactivity pathways at a molecular level.
Future investigations should aim to elucidate the precise mechanism by which this compound exerts its effects on tick behavior. This could involve studying its interaction with key physiological processes in arthropods, such as neurotransmission, hormone regulation, or chemoreception. Given its aromatic structure with halogen and methoxy (B1213986) substituents, it is plausible that it interacts with specific receptors or enzymes within the tick's nervous or sensory systems.
To achieve a deeper mechanistic understanding, researchers could employ a variety of techniques. In vitro assays using isolated tick tissues or cells could help identify the primary cellular targets of the compound. For example, electrophysiological studies on tick neurons could reveal if the compound modulates ion channel activity. Furthermore, "omics" approaches, such as transcriptomics and proteomics, could be used to analyze changes in gene and protein expression in ticks exposed to the compound, providing a broader view of the affected biological pathways.
Comparative studies with other structurally related compounds could also provide valuable insights. By synthesizing and testing a series of analogs of this compound with systematic variations in the substituent groups, it may be possible to establish structure-activity relationships (SAR). This would not only help in pinpointing the key structural features responsible for the observed bioactivity but also guide the design of more potent and selective analogs.
Exploration of Undiscovered Biological Targets and Off-target Effects (mechanistic)
The initial observation of bioactivity in ticks suggests that this compound may have a range of undiscovered biological targets, not only in arthropods but potentially in other organisms as well. A crucial area of future research will be the systematic exploration of these targets to fully understand the compound's pharmacological and toxicological profile.
Target identification studies could be initiated using a variety of modern techniques. Affinity chromatography, where the compound is immobilized on a solid support to "pull out" its binding partners from a cell or tissue lysate, is a classic and effective method. More advanced chemical proteomics approaches, which utilize chemical probes and mass spectrometry, can also be employed to identify protein targets in a high-throughput manner.
In parallel with identifying primary targets, it is equally important to investigate potential off-target effects. Off-target interactions are a common cause of unexpected toxicity and side effects in drug development. A comprehensive off-target profiling of this compound against a panel of known receptors, enzymes, and ion channels would be a critical step. This can be achieved through broad-based screening assays or computational predictions.
Understanding the mechanistic basis of any identified off-target effects is paramount. For instance, if the compound is found to interact with a mammalian receptor, further studies would be needed to determine the nature of this interaction (e.g., agonist, antagonist, allosteric modulator) and its downstream signaling consequences. Such studies are essential for assessing the compound's safety profile and its potential for therapeutic applications or, conversely, its environmental risks.
Advanced Computational Methods for Predictive Design and Optimization
The field of computational chemistry offers powerful tools for the predictive design and optimization of bioactive molecules, and these methods are highly applicable to the future study of this compound. researchgate.net By leveraging computational approaches, researchers can accelerate the discovery of new analogs with improved properties and gain deeper insights into their mechanism of action.
One key area of application is the use of molecular docking and molecular dynamics (MD) simulations. researchgate.net If a biological target of this compound is identified, docking studies can be used to predict its binding mode and affinity. MD simulations can then provide a dynamic picture of the protein-ligand complex, revealing key interactions and conformational changes. This information is invaluable for the rational design of new derivatives with enhanced binding potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. researchgate.net By building mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can be used to predict the activity of virtual compounds before they are synthesized. This can significantly reduce the number of compounds that need to be prepared and tested, saving time and resources.
Furthermore, de novo drug design algorithms can be employed to generate entirely new molecular structures that are predicted to be active against a specific target. These algorithms can explore a vast chemical space and propose novel scaffolds that may not be obvious from traditional medicinal chemistry approaches. The integration of artificial intelligence and machine learning into these computational workflows is further enhancing their predictive power and is a key direction for future research. researchgate.net
Integration with High-Throughput Screening and Combinatorial Chemistry Methodologies
To efficiently explore the chemical space around this compound and identify new analogs with desirable properties, the integration of high-throughput screening (HTS) and combinatorial chemistry will be essential. These technologies allow for the rapid synthesis and evaluation of large numbers of compounds, dramatically accelerating the discovery process.
Combinatorial chemistry provides a framework for the systematic and rapid synthesis of large "libraries" of related compounds. nih.gov Starting from a common scaffold, different building blocks can be introduced at various positions to generate a diverse collection of molecules. In the context of this compound, a combinatorial approach could be used to synthesize a library of analogs with different substituents on the benzene (B151609) ring or modifications to the ester group.
Once a combinatorial library has been synthesized, HTS can be used to rapidly screen all the compounds for a specific biological activity. nih.gov This requires the development of a robust and miniaturized assay that can be automated to test thousands of compounds in a short period. For example, if the goal is to find more potent inhibitors of the tick's copulatory behavior, an HTS assay could be developed based on a specific molecular target identified in earlier studies.
The data generated from HTS can then be used to identify "hits" – compounds that show the desired activity. These hits can then be further characterized and optimized using the computational methods described in the previous section. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and will be a key strategy for unlocking the full potential of this compound and its derivatives.
Interactive Data Table: Potential Research Approaches
| Research Area | Key Methodologies | Potential Outcomes |
| Novel Synthesis | Heterogeneous Catalysis, C-H Functionalization, One-Pot Reactions | Improved yields, reduced waste, increased molecular diversity |
| Bioactivity Mechanisms | In vitro assays, Electrophysiology, Omics (Transcriptomics, Proteomics) | Identification of cellular targets and affected biological pathways |
| Target Identification | Affinity Chromatography, Chemical Proteomics, Off-target screening | Discovery of primary biological targets and assessment of safety profile |
| Computational Design | Molecular Docking, MD Simulations, QSAR, De novo design | Predictive models for activity, rational design of optimized analogs |
| HTS & Combinatorial Chemistry | Library Synthesis, Automated Screening Assays | Rapid identification of new bioactive compounds from large chemical libraries |
Q & A
Q. In silico approaches: How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to simulate binding to enzymes or receptors. QSAR models trained on similar benzoates can predict bioactivity. MD simulations (GROMACS) assess binding stability under physiological conditions. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
